(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate
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Description
(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate is a useful research compound. Its molecular formula is C11H6ClF2NO2S and its molecular weight is 289.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate is involved in the synthesis of complex chemical structures and has shown potential in various chemical reactions. For instance, it acts as a key intermediate in the formation of fused thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks. This process results in the creation of ring-annulated thiazolo[3,2-a]pyrimidinone products, highlighting its role in synthesizing novel compounds with potential therapeutic applications (Janardhan et al., 2014).
Antioxidant Properties
Research has also explored the compound's derivative applications in modeling and molecular docking to study their antioxidant properties. The derivatives of this compound were synthesized and subjected to quantum chemical calculations and molecular docking to estimate their efficacy as antioxidants. This research indicates its potential in the development of antioxidant agents, emphasizing the versatility of thiazole derivatives in pharmaceutical chemistry (Hossan, 2020).
Antibacterial Activity
Further investigations have been conducted on thiosemicarbazides, triazoles, and Schiff bases derived from this compound for their antihypertensive α-blocking properties. These compounds have been synthesized and tested for their pharmacological efficacy, demonstrating good antihypertensive activity with low toxicity, pointing towards their potential in developing new treatments for hypertension (Abdel-Wahab et al., 2008).
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2S/c12-11-15-4-6(18-11)5-17-10(16)9-7(13)2-1-3-8(9)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUBDCIAHZJXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC2=CN=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324645 |
Source
|
Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-22-2 |
Source
|
Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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